N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine
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Overview
Description
N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine: is a synthetic organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-diketones.
Introduction of Functional Groups: The dimethyl and oxo groups can be introduced through selective alkylation and oxidation reactions.
Coupling with Glycine: The final step involves coupling the pyrazine derivative with glycine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2-Oxo-2H-pyrazin-1-yl)glycine: A similar compound with a different substitution pattern on the pyrazine ring.
N-(3,5-Dimethylpyrazin-2-yl)glycine: Lacks the oxo group but has similar structural features.
Uniqueness
N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
CAS No. |
512791-10-5 |
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Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-2-oxopyrazine-1-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C9H11N3O4/c1-5-4-12(8(15)6(2)11-5)9(16)10-3-7(13)14/h4H,3H2,1-2H3,(H,10,16)(H,13,14) |
InChI Key |
KQZSOGLWFLQHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=N1)C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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